ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
Description
The compound ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a synthetic small molecule featuring a 1,2,4-triazole core substituted with an adamantane moiety, a sulfanyl-acetamido linker, and an ethyl benzoate ester. Key structural attributes include:
- 1,2,4-Triazole ring: A heterocyclic scaffold frequently employed in medicinal chemistry for its hydrogen-bonding capacity and versatility in derivatization .
- Ethyl benzoate ester: Likely acts as a prodrug moiety, improving bioavailability through hydrolysis to the corresponding carboxylic acid in vivo.
- Sulfanyl-acetamido linker: Facilitates structural connectivity and may influence conformational flexibility .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O4S/c1-3-32-22(15-28-25(35)27-12-17-9-18(13-27)11-19(10-17)14-27)30-31-26(32)37-16-23(33)29-21-7-5-20(6-8-21)24(34)36-4-2/h5-8,17-19H,3-4,9-16H2,1-2H3,(H,28,35)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXSJWYGVHOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the formation of the triazole ring and subsequent attachment of the benzoate ester.
Adamantane Derivative Preparation: The adamantane moiety can be introduced through a reaction with an appropriate adamantane precursor, such as adamantane-1-carboxylic acid, which is then converted to the corresponding amide.
Triazole Ring Formation: The triazole ring is formed via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or azide precursor.
Benzoate Ester Attachment: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The adamantane moiety may interact with hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Features
Table 1 highlights critical structural differences between the target compound and analogs from the literature.
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The ethyl group at the triazole’s 4-position (vs. methyl or phenyl in analogs) may reduce steric hindrance compared to bulkier substituents, improving binding interactions.
- The sulfanyl-acetamido linker is conserved in and analogs, suggesting its role in maintaining molecular rigidity and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
- The higher melting point of ’s compound 20 (251–252°C) compared to ’s compound 12 (241°C) may reflect stronger intermolecular forces (e.g., hydrogen bonding from the acetylamino-phenoxy group).
- The target compound’s IR profile is anticipated to align with analogs, featuring C=O stretches (~1660–1710 cm⁻¹) and C-S vibrations (~630–700 cm⁻¹) .
Biological Activity
Ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that integrates an adamantane moiety, a triazole ring, and various functional groups. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 493.62 g/mol.
Structural Features and Implications
The adamantane structure contributes to the compound's rigidity and three-dimensional conformation, which can significantly influence its biological interactions and pharmacokinetic properties. The triazole ring is known for its diverse pharmacological activities, including antifungal, antibacterial, and anticancer effects. The sulfanyl group enhances the compound's reactivity and potential for interaction with biological targets.
Preliminary studies indicate that compounds similar to this compound may exhibit significant binding affinity to various biological receptors involved in critical processes such as viral replication and tumor growth regulation. The triazole ring's ability to coordinate with metal ions further enhances its interaction with protein targets.
Antiviral Activity
Compounds featuring adamantane structures have been documented to possess antiviral properties, particularly against influenza viruses. This compound may exhibit similar antiviral mechanisms due to its structural characteristics.
Anticancer Potential
Research on related triazole derivatives has demonstrated their capacity to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins. A study involving adamantane derivatives showed promising results against several cancer cell lines (MCF-7, HepG-2, A549), indicating that this compound could similarly act as an apoptotic inducer.
Antimicrobial Properties
The presence of the triazole moiety suggests potential antimicrobial activity against various pathogens. Compounds with similar structures have shown efficacy against both drug-sensitive and drug-resistant strains of bacteria.
Research Findings and Case Studies
A variety of studies have focused on the synthesis and biological evaluation of compounds related to this compound:
Q & A
Q. What are the key structural features influencing the compound's bioactivity?
The compound integrates a 1,2,4-triazole core, an adamantane-derived carboxamide group, and a benzoate ester. The triazole ring enables hydrogen bonding and π-π stacking with biological targets, while the adamantane moiety enhances lipophilicity and membrane permeability, critical for antiviral activity. The ester group improves solubility for in vitro assays .
Q. Which spectroscopic methods are critical for confirming its structural integrity?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., adamantane CH2 groups at δ ~1.6–2.1 ppm; triazole protons at δ ~8.2–8.5 ppm) .
- IR Spectroscopy : Confirms amide (C=O stretch ~1650 cm⁻¹) and thioether (C-S stretch ~680 cm⁻¹) functionalities .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~500–550 for [M+H]⁺) .
Q. What synthetic routes are reported for analogous triazole-adamantane derivatives?
- Step 1 : Cyclocondensation of thiourea intermediates with hydrazine hydrate to form the triazole ring .
- Step 2 : Adamantane-1-carboxamide coupling via EDC/HOBt-mediated amidation .
- Step 3 : Thioether linkage using mercaptoacetic acid under basic conditions (e.g., K2CO3 in DMF) .
Advanced Research Questions
Q. How can researchers optimize synthesis yields while minimizing side products?
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
- Purification : Column chromatography (silica, gradient elution) or recrystallization (ethanol/water) to isolate the final compound .
- Side Reactions : Adamantane carboxamide hydrolysis under acidic conditions—neutralize reaction mixtures promptly .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and viral strains (e.g., influenza A/H1N1 vs. SARS-CoV-2 pseudotypes) .
- Structural Confounders : Compare substituent effects (e.g., 4-ethyl vs. 4-fluorophenyl triazole derivatives) using SAR studies .
Q. How does computational modeling predict its mechanism of action?
- Molecular Docking : The triazole and adamantane groups show affinity for viral neuraminidase (binding energy ≤ −8.5 kcal/mol) .
- MD Simulations : Adamantane stabilizes hydrophobic pockets in host cell membranes, inhibiting viral entry .
Q. What analytical methods quantify stability under physiological conditions?
- HPLC-UV : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (retention time ~12–14 min, C18 column) .
- LC-MS/MS : Detect hydrolyzed metabolites (e.g., free benzoic acid) after incubation in liver microsomes .
Methodological Guidance
Q. How to design SAR studies for derivative optimization?
- Core Modifications : Replace the 4-ethyl group with electron-withdrawing (Cl, CF3) or bulky (adamantyl) substituents to assess steric/electronic effects .
- Functional Group Swaps : Substitute the ester with a carboxylic acid to enhance water solubility for in vivo testing .
Q. What protocols validate target engagement in cellular assays?
- Fluorescence Polarization : Measure binding to purified viral proteins (e.g., IC50 ≤ 10 μM) .
- Western Blotting : Assess inhibition of viral replication markers (e.g., NP protein expression in MDCK cells) .
Q. How to address low bioavailability in preclinical models?
- Prodrug Design : Convert the ester to a phosphate prodrug for enhanced absorption .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to improve plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
